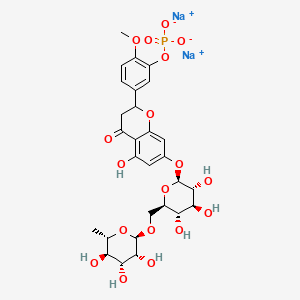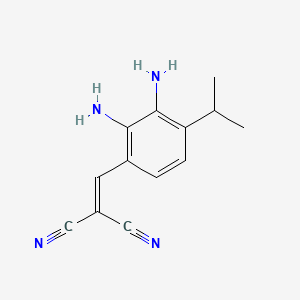
Triethylphosphinegold I diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylphosphinegold I diethyldithiocarbamate is a chemical compound with the molecular formula C11H25AuNPS2 and a molecular weight of 463.39 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its gold(I) center, which is coordinated to a triethylphosphine ligand and a diethyldithiocarbamate ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylphosphinegold I diethyldithiocarbamate can be synthesized through the reaction of gold(I) chloride with triethylphosphine and sodium diethyldithiocarbamate in an appropriate solvent. The reaction typically proceeds under mild conditions, with the gold(I) chloride being dissolved in a solvent such as dichloromethane, followed by the addition of triethylphosphine and sodium diethyldithiocarbamate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the careful handling of gold(I) chloride and other reagents to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylphosphinegold I diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to elemental gold under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of different gold complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include gold(III) complexes, elemental gold, and substituted gold complexes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triethylphosphinegold I diethyldithiocarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of triethylphosphinegold I diethyldithiocarbamate involves its interaction with biological molecules and cellular pathways. The compound is known to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. This mechanism is similar to that of other gold-based drugs, such as auranofin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to triethylphosphinegold I diethyldithiocarbamate include:
Auranofin: A gold(I) complex with anti-inflammatory and anticancer properties.
Gold(III) diethyldithiocarbamate: Another gold complex with potential therapeutic applications.
Gold(I) phosphine complexes: A class of compounds with various biological activities.
Uniqueness
This compound is unique due to its specific combination of ligands, which confer distinct chemical and biological properties. The presence of both triethylphosphine and diethyldithiocarbamate ligands enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYPSRCMBQJZQU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25AuNPS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)




![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
